molecular formula C23H25N3O7S2 B2699773 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate CAS No. 877651-82-6

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate

Cat. No.: B2699773
CAS No.: 877651-82-6
M. Wt: 519.59
InChI Key: AVQLFHOGQXMYFV-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a complex organic compound with intriguing properties that make it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate typically involves multi-step synthetic routes. The process often starts with the preparation of the core thiadiazole moiety, followed by its functionalization with the 2-ethylbutanamido group. Subsequent steps involve the formation of the pyran ring and its functionalization, finally attaching the 2,3-dimethoxybenzoate group through esterification reactions under controlled conditions.

Industrial Production Methods: Industrial production methods leverage large-scale synthesis techniques, optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Key steps include robust purification processes like recrystallization and chromatography to ensure the desired product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions include specific temperature ranges (often between -10°C to 80°C) and solvents like dichloromethane or ethanol to facilitate these transformations.

Major Products: The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction might produce thiols or amines. Substitution reactions can lead to various derivatives, adding further complexity to its chemical profile.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, useful in materials science and catalysis.

Biology: In biological research, it can be used as a probe to study enzyme interactions due to its thiadiazole core, which often exhibits interesting biological activities.

Medicine: In medicine, its derivatives might exhibit pharmacological properties such as antimicrobial or anti-inflammatory activities, though detailed studies are required to confirm these effects.

Industry: In the industrial sector, it may find applications as an intermediate in the synthesis of agrochemicals or specialty polymers, owing to its versatile reactivity and structural features.

Mechanism of Action

The mechanism of action for 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole moiety can bind to metal ions, potentially inhibiting metalloenzymes. The benzoate ester may interact with cellular membranes, affecting permeability and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds:

  • 6-(((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate:
  • 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate:

Uniqueness: Compared to these similar compounds, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is unique due to its specific substitution pattern on the benzoate ring and the alkyl group on the amido moiety

There you have it! The detailed scoop on this compound. What do you think?

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7S2/c1-5-13(6-2)20(28)24-22-25-26-23(35-22)34-12-14-10-16(27)18(11-32-14)33-21(29)15-8-7-9-17(30-3)19(15)31-4/h7-11,13H,5-6,12H2,1-4H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLFHOGQXMYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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